molecular formula C9H12N4 B12550236 1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- CAS No. 146273-54-3

1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl-

Cat. No.: B12550236
CAS No.: 146273-54-3
M. Wt: 176.22 g/mol
InChI Key: XXRGXUTXKBOEOH-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of dicarbonitrile groups at positions 2 and 3, along with tetrahydro and dimethyl substitutions, makes it a unique and versatile molecule in organic chemistry.

Preparation Methods

The synthesis of 1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- can be achieved through a novel one-pot pseudo-five-component condensation reaction. This method involves the use of 2,3-diaminomaleonitrile or an aromatic diamine, ketones, trimethylsilyl azide, and an isocyanide in the presence of p-toluenesulfonic acid as a catalyst in methanol at room temperature . This approach provides good yields and is efficient for the synthesis of bifunctional diazepine-tetrazole containing compounds.

Chemical Reactions Analysis

1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the diazepine ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- can be compared with other similar compounds, such as:

Properties

CAS No.

146273-54-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydro-1H-1,4-diazepine-2,3-dicarbonitrile

InChI

InChI=1S/C9H12N4/c1-6-3-7(2)13-9(5-11)8(4-10)12-6/h6-7,12-13H,3H2,1-2H3

InChI Key

XXRGXUTXKBOEOH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=C(N1)C#N)C#N)C

Origin of Product

United States

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